molecular formula C16H17N3O2 B8394136 5-Benzyl-3-methyl-6-propyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

5-Benzyl-3-methyl-6-propyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

Cat. No.: B8394136
M. Wt: 283.32 g/mol
InChI Key: UNMBYEAJEKFBGG-UHFFFAOYSA-N
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Description

5-Benzyl-3-methyl-6-propyl-5H-isoxazolo[5,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

5-benzyl-3-methyl-6-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C16H17N3O2/c1-3-7-13-17-15-14(11(2)18-21-15)16(20)19(13)10-12-8-5-4-6-9-12/h4-6,8-9H,3,7,10H2,1-2H3

InChI Key

UNMBYEAJEKFBGG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=NO2)C)C(=O)N1CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 3-methyl-6-propyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (method 17) (1.698 g, 8.8 mmol), benzylbromide (1.5 g, 8.8 mmol), potassium carbonate (2.43 g, 17.6 mmol) in 10 ml DMF was stirred at room temperature overnight. The mixture was diluted with water, extracted with EtOAc (50 ml×3), the combined organic phases were dried, concentrated, purified by flash column chromatography (elute: hexane-EtOAc=5:1). 1.69 g (68%) of the title compound was obtained as white solid. 1H NMR (DMSO-d6): 0.80 (t, 3H), 1.61 (m, 2H), 2.43 (s, 3H), 2.73 (t, 2H), 5.35 (s, 2H), 7.12-7.35 (m, 5H).
Name
3-methyl-6-propyl-5H-isoxazolo[5,4-d]pyrimidin-4-one
Quantity
1.698 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
68%

Synthesis routes and methods II

Procedure details

A suspension of the compound of Example 1 Step 2 (1.8 g, 9.3 mmol) in anhydrous THF (40 mL) at room temperature was treated with 1M lithium hexamethyldisilazide (13.9 mL, 13.9 mmol) and stirred for 1 h. The mixture was then treated with benzylbromide (2.37 g, 1.65 mL, 13.9 mmol) and NaI (0.15 g, 1.0 mmol). The mixture was stirred at 50° C. for 40 h, then cooled to room temperature. The mixture was partitioned between ether and brine and the organic phase was washed with water. The organic phase was concentrated under vacuum and purified by flash chromatography on SiO2 (15% EtOAc/Hexane) to afford the desired product as a white solid (540 mg, 20%); 1H NMR (DMSO-d6) δ 7.35 (m, 5H), 5.41 (s, 2H), 2.79 (t, J=7.5 Hz, 2H), 2.53 (s, 3H), 1.72 (q, J=7.5 Hz, 2H), 0.90 (t, J=7.5 Hz, 3H); LC/MS (ESI): 284 (M+H)+.
Name
compound
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step Two
Quantity
1.65 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.15 g
Type
reactant
Reaction Step Three
Yield
20%

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